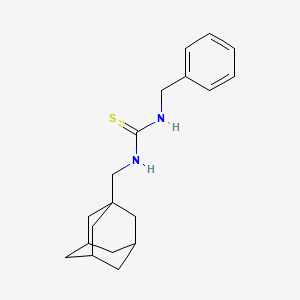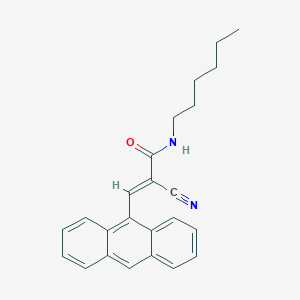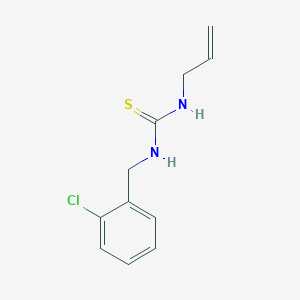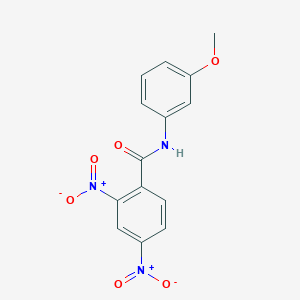![molecular formula C21H16F2N2O3 B10957970 N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10957970.png)
N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes a benzamide core substituted with carbamoyl and difluorophenoxy groups. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzamide core: This step involves the reaction of 2-aminobenzamide with appropriate reagents to introduce the carbamoyl group.
Introduction of the difluorophenoxy group: This step involves the reaction of the intermediate product with 2,4-difluorophenol under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenoxy group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound may have potential therapeutic applications. Research may focus on its ability to modulate biological pathways, leading to the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-(2-carbamoylphenyl)-2-[(2,4-dichlorophenoxy)methyl]benzamide
- N-(2-carbamoylphenyl)-2-[(2,4-dibromophenoxy)methyl]benzamide
- N-(2-carbamoylphenyl)-2-[(2,4-dimethylphenoxy)methyl]benzamide
Comparison: Compared to these similar compounds, N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is unique due to the presence of the difluorophenoxy group. This group can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets. The presence of fluorine atoms can also enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H16F2N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H16F2N2O3/c22-14-9-10-19(17(23)11-14)28-12-13-5-1-2-6-15(13)21(27)25-18-8-4-3-7-16(18)20(24)26/h1-11H,12H2,(H2,24,26)(H,25,27) |
InChI Key |
BZANTNOWEUXHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(dimethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957900.png)
![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957902.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10957905.png)

![1-butyl-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10957929.png)
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957935.png)
![4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10957939.png)

![N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide](/img/structure/B10957941.png)
![5-cyclopropyl-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957946.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10957975.png)

